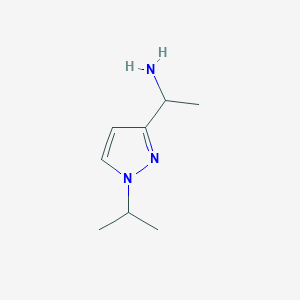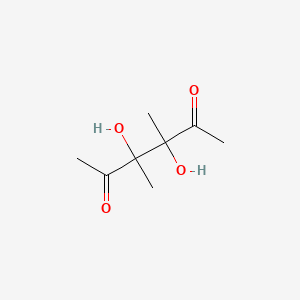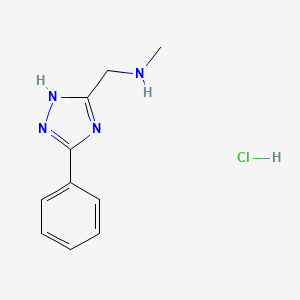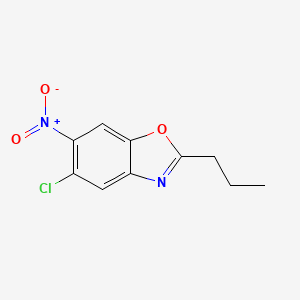
1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine, commonly known as Isopropylphenidate (IPH), is a psychoactive drug that belongs to the class of phenidate compounds. It is structurally similar to methylphenidate, a widely used drug for the treatment of attention deficit hyperactivity disorder (ADHD). IPH has gained popularity among researchers due to its potent psychostimulant effects and its potential to be used as a research chemical.
科学的研究の応用
Bioactive Compound Synthesis
- Synthesis of Polysubstituted Pyrazoles and Isoxazoles: A study developed a general approach to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, which could be further transformed into 2-(pyrazolyl)ethylamine. These compounds exhibit potential bioactive properties, including antitumor activities. This synthesis pathway highlights the application of pyrazole derivatives in creating compounds with significant biological relevance (Chagarovskiy et al., 2016).
Coordination Chemistry
Synthesis of Chelating Agents
Pyrazole-containing chelating agents were synthesized through the condensation of hydroxymethylpyrazole with various amines, leading to compounds fully substituted by pyrazol-1-ylmethyl groups. These chelating agents have applications in coordination chemistry, suggesting the versatility of pyrazole derivatives in forming complexes with metals (Driessen, 2010).
Complex Formation with Metals
Studies on coordination compounds of Cd(II) and Pd(II) with N-alkylaminopyrazole ligands, including derivatives similar to 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine, showcase the compound's ability to form stable complexes. These complexes are characterized by their unique structures and have potential applications in catalysis and materials science (Pons et al., 2009; Pañella et al., 2006).
Antioxidant Activity
- Antioxidant Activity of Pyrazole Derivatives: Pyrazoles and pyrazolones, including compounds structurally related to 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine, are investigated for their antioxidant properties. These studies are crucial for understanding the molecular basis of their biological activities and potential therapeutic applications (Orabi et al., 2017).
Fluorescence Properties
- Fluorescence Properties of Coordination Complexes: Research on Zn(II) coordination complexes with pyrazolone-based Salen ligands demonstrates the influence of substituted groups on the structures and fluorescent properties of these complexes. This area of research highlights the potential of pyrazole derivatives in developing new materials with specific optical properties (Song et al., 2015).
将来の方向性
The future directions for research on “1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine” and related compounds could include further investigation of their synthesis, chemical reactions, and biological activities. Additionally, studies could be conducted to determine their physical and chemical properties, as well as their safety and hazards .
特性
IUPAC Name |
1-(1-propan-2-ylpyrazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)11-5-4-8(10-11)7(3)9/h4-7H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYGIVNOQQDJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine | |
CAS RN |
1710283-32-1 |
Source


|
| Record name | 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2735847.png)


![ethyl 3-carbamoyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2735853.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2735858.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2735860.png)
![Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735861.png)
![3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2735862.png)



![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)